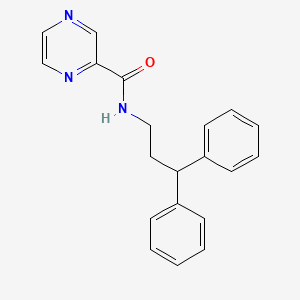
1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Übersicht
Beschreibung
The compound of interest belongs to the class of organic compounds known for their complex structure and potential for various biological activities. Compounds with similar structural features, such as benzimidazole derivatives, have been extensively studied for their pharmacological properties.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic benzimidazole scaffolds. For example, the synthesis of benzimidazole derivatives might include condensation reactions, nitration, bromination, or the use of different reagents like Con.Nitric acid, sulphuric acid HBr, and Anhydrous ZnCl2 (Sharma, Kohli, & Sharma, 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives reveals a planar, conjugated, and aromatic system, which is crucial for their biological activity. X-ray diffraction and spectroscopic methods, such as NMR and FT-IR, are commonly used to elucidate their structures (Li, Liu, Ma, & Dong, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, which allows for the introduction of different functional groups. These reactions are influenced by the steric and electronic properties of the benzimidazole core (El’chaninov & Aleksandrov, 2016).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their specific substituents and molecular interactions. These properties are critical for their application in various fields (Zhang, Chen, Zhao, Fan, Chen, & An, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for interactions with biological targets, are essential for understanding the compound's utility. Benzimidazole derivatives have shown a wide range of activities, influenced by their chemical structure and the presence of specific substituents (Kukla, Breslin, Pauwels, Fedde, Miranda, Scott, Sherrill, Raeymaekers, Van Gelder, Andries, 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
Benzimidazole derivatives, including those similar to the compound , have been synthesized and assessed for their antioxidant properties. These compounds, such as 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazoles, have shown significant in vitro effects on lipid peroxidation levels in rat liver, indicating potential antioxidant applications (Kuş et al., 2004).
Novel Synthesis Approaches
Research has developed methods for the synthesis of fused imidazoles, including imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives, showcasing the versatility of benzimidazole-based compounds in chemical synthesis (Molina et al., 1989).
Corrosion Inhibition
Benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies have demonstrated the compounds' efficacy in reducing corrosion rates, suggesting potential industrial applications in protecting metals (Yadav et al., 2013).
Catalytic Applications
New research into Ru(ii)-PNS(O) pincer complexes has shown that benzimidazoles can be synthesized from alcohols and aromatic diamines through an environmentally benign method, indicating their use in green chemistry and catalysis (Luo et al., 2017).
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-13-6-8-14(9-7-13)15-10-19-16(20(26)11-15)12-22-25(19)21-23-17-4-2-3-5-18(17)24-21/h2-9,12,15H,10-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKBJENVYGEOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=NN3C4=NC5=CC=CC=C5N4)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)
![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)


![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)



![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)

![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)
